REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([B:8]2[O:12][C:11]([CH3:14])([CH3:13])[C:10]([CH3:16])([CH3:15])[O:9]2)=[CH:6][CH:5]=[CH:4][C:3]=1[OH:17].[C:18](=O)([O-])[O-].[K+].[K+].COS(OC)(=O)=O.Cl>CN(C=O)C>[Cl:1][C:2]1[C:3]([O:17][CH3:18])=[CH:4][CH:5]=[CH:6][C:7]=1[B:8]1[O:12][C:11]([CH3:13])([CH3:14])[C:10]([CH3:16])([CH3:15])[O:9]1 |f:1.2.3|
|
Name
|
|
Quantity
|
830 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1B1OC(C(O1)(C)C)(C)C)O
|
Name
|
|
Quantity
|
1126.4 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
4.15 L
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
402 mL
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)OC
|
Name
|
|
Quantity
|
5.98 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
was stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
addition over 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
gave a temperature rise from 28° C. to 55° C.) and
|
Type
|
ADDITION
|
Details
|
after complete addition the reaction
|
Type
|
ADDITION
|
Details
|
The reaction mixture was added
|
Type
|
STIRRING
|
Details
|
the resulting precipitate stirred for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The solids were filtered
|
Type
|
WASH
|
Details
|
washed with water (1 L)
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven
|
Type
|
CUSTOM
|
Details
|
over drying agent for 4 days
|
Duration
|
4 d
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1OC)B1OC(C(O1)(C)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.78 mol | |
AMOUNT: MASS | 746.7 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |